1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid (CAS 181811-44-9) is a heterocyclic building block composed of a benzothiazole ring directly N-linked to a piperidine ring bearing a carboxylic acid at the 4-position (molecular formula C₁₃H₁₄N₂O₂S, MW 262.33 g/mol). The compound belongs to the class of 2-(piperidin-1-yl)benzothiazole derivatives, a scaffold recognized in medicinal chemistry for its appearance in PPARδ agonist programs and LTA4H inhibitor chemotypes.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 181811-44-9
Cat. No. B2737013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid
CAS181811-44-9
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17)
InChIKeyRSOHLDYQGWVCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid (CAS 181811-44-9): Procurement-Relevant Structural and Physicochemical Baseline


1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid (CAS 181811-44-9) is a heterocyclic building block composed of a benzothiazole ring directly N-linked to a piperidine ring bearing a carboxylic acid at the 4-position (molecular formula C₁₃H₁₄N₂O₂S, MW 262.33 g/mol) [1]. The compound belongs to the class of 2-(piperidin-1-yl)benzothiazole derivatives, a scaffold recognized in medicinal chemistry for its appearance in PPARδ agonist programs and LTA4H inhibitor chemotypes [2]. Its key computed physicochemical descriptors include XLogP3 of 2.9, topological polar surface area (TPSA) of 81.7 Ų, and a single hydrogen bond donor with five hydrogen bond acceptors [1]. Commercially, it is stocked as a building block by Enamine (EN300-66220) and sourced through Biosynth/CymitQuimica at a catalog purity of ≥95% .

Why 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid Cannot Be Interchanged with Positional Isomers or In-Class Analogs


Within the benzothiazolyl-piperidine carboxylic acid family, the position of the carboxyl group on the piperidine ring (2-, 3-, or 4-) dictates fundamentally different molecular geometries, which in turn control both the vector of further derivatization and the three-dimensional presentation of the benzothiazole pharmacophore [1]. The 4-carboxylic acid isomer places the carboxylate attachment point on the piperidine ring in a para-like orientation relative to the benzothiazole N-linkage, generating a linear molecular axis with a computed TPSA of 81.7 Ų and XLogP3 of 2.9 [1]. In contrast, the 3-carboxylic acid regioisomer (CAS 953733-14-7) and the 2-carboxylic acid regioisomer (CAS 1163289-41-5) adopt bent geometries that alter both the spatial disposition of the carboxylate and the conformational ensemble of the piperidine ring . Furthermore, simple in-class analogs lacking the carboxylic acid handle—such as 2-(piperidin-1-yl)benzothiazole (CAS 2851-08-3)—entirely lack the reactive anchor required for amide coupling, esterification, or metal-coordination chemistry, precluding their use in library synthesis without additional functionalization steps . The ester prodrug methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate adds a hydrolytic deprotection step and altered solubility relative to the free acid [2]. These differences in geometry, reactivity, and physicochemical profile make generic substitution across this series unreliable for reproducible SAR or scale-up chemistry.

Quantitative Differentiation Evidence: 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid vs. Closest Analogs


Positional Carboxyl Substitution: 4-COOH vs. 3-COOH vs. 2-COOH Regioisomer Geometric Comparison

The 4-carboxylic acid regioisomer (CAS 181811-44-9) positions the carboxyl group on the piperidine ring in a para-like orientation relative to the N-linked benzothiazole, producing a linear molecular axis. This is geometrically distinct from the 3-carboxylic acid regioisomer (CAS 953733-14-7), where the carboxyl is attached to the beta-carbon of the piperidine, introducing a ~109° bond angle deviation from the N–benzothiazole vector . The 2-carboxylic acid regioisomer (CAS 1163289-41-5) places the carboxyl adjacent to the piperidine nitrogen, creating a sterically congested and conformationally constrained environment . All three isomers share identical molecular formula (C₁₃H₁₄N₂O₂S, MW 262.33) but differ in SMILES connectivity: 4-COOH = C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2; 3-COOH = O=C(O)C1CCCN(C2=NC3=CC=CC=C3S2)C1 [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Physicochemical Profile vs. Non-Carboxylic Acid Analog: Hydrogen Bonding and logP Differentiation

Compared to the des-carboxy analog 2-(piperidin-1-yl)benzothiazole (CAS 2851-08-3, C₁₂H₁₄N₂S, MW 218.32), the target compound adds a carboxylic acid group that fundamentally alters the hydrogen bonding capacity and lipophilicity profile. The target compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors with XLogP3 = 2.9 and TPSA = 81.7 Ų, versus the des-carboxy analog which has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and substantially higher lipophilicity (computed XLogP3 estimated >3.5) [1]. The TPSA increase of approximately 45–50 Ų (from ~32 Ų for the des-carboxy analog to 81.7 Ų) is attributable to the carboxylic acid moiety [1].

Drug Design Physicochemical Property Permeability

Structural Distinction from Linker-Extended LTA4H Inhibitor JNJ-26993135

The target compound features a direct N–C bond between the benzothiazole 2-position and the piperidine nitrogen, producing a compact scaffold (MW 262.33). In contrast, JNJ-26993135 (CAS 841202-16-2) inserts a benzyloxy linker between the benzothiazole and piperidine-4-carboxylic acid moieties, yielding MW 368.45 with the structure 1-[4-(benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid . JNJ-26993135 is a potent, selective LTA4H inhibitor (IC₅₀ ~10 nM on recombinant human LTA4H, epoxide hydrolase and aminopeptidase activities) with in vivo efficacy in murine inflammation models (ED₅₀ 1–3 mg/kg for neutrophil influx inhibition) [1]. The target compound has not been reported as an LTA4H inhibitor in the peer-reviewed literature; its value proposition lies in its smaller size, lower molecular complexity, and use as a minimalist core scaffold for fragment-based or diversity-oriented synthesis, rather than as a pre-optimized pharmacological tool [2].

Leukotriene A4 Hydrolase Inflammation Scaffold Comparison

Commercial Availability and Purity Benchmarking Across Regioisomers

The 4-COOH target compound is stocked by Enamine (EN300-66220, purity 95%) with lead times of 1–5 days from US and UA stock points, and by Biosynth/CymitQuimica (Ref. 3D-GHA81144) at ≥95% purity, priced at approximately €1,023/g (100 mg at ~€257) . The 3-COOH regioisomer is available from Fluorochem and American Elements at comparable purity levels . The 2-COOH regioisomer is listed by AKSci at 95% purity . While all three regioisomers share similar purity specifications (≥95%), the 4-COOH isomer benefits from Enamine's broader building block catalog integration and multi-site stocking, which supports faster fulfillment and larger-scale availability for parallel synthesis workflows .

Chemical Procurement Building Block Supply Chain

Rotatable Bond Count as a Metric of Conformational Restriction vs. Extended Analogs

The target compound possesses only 2 rotatable bonds (the C–COOH bond and the piperidine ring rotation), as computed by PubChem [1]. This places it in a favorable range for fragment-based drug discovery, where low rotatable bond counts correlate with higher ligand efficiency and reduced entropic penalty upon target binding [2]. By comparison, linker-extended analogs such as JNJ-26993135 (benzyloxy linker) contain 6 rotatable bonds, and the piperidine-3-carboxylic acid regioisomer possesses a similar count but with altered conformational preferences due to the asymmetric ring substitution [3].

Conformational Analysis Ligand Efficiency Fragment-Based Design

GHS Safety Profile: Handling Classification vs. Non-Carboxylic Acid Analogs

The target compound carries ECHA-notified GHS hazard classifications: Acute Toxicity Category 4 (oral, H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (respiratory irritation, H335), based on one notifying company [1]. This profile is consistent with the carboxylic acid functionality, which is a known mild irritant. The des-carboxy analog 2-(piperidin-1-yl)benzothiazole (CAS 2851-08-3) lacks the acidic proton and may present a different irritation profile, though formal GHS classifications for that analog were not located in authoritative databases as of the search date . Users handling the target compound must employ standard PPE for carboxylic acid-containing building blocks (gloves, eye protection, fume hood).

Safety Hazard Classification Laboratory Handling

Recommended Application Scenarios for 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid (CAS 181811-44-9) Based on Evidence


Amide Library Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid at the piperidine 4-position provides a direct handle for amide coupling with diverse amine building blocks using standard coupling reagents (HATU, EDC/HOBt). This enables the generation of amide libraries where the benzothiazole–piperidine core is held constant while the amide substituent is varied. The linear geometry of the 4-COOH attachment ensures that the amide vector projects away from the benzothiazole pharmacophore in a predictable orientation, as supported by the structure and SMILES data [1]. The 2-rotatable-bond scaffold minimizes conformational heterogeneity in the resulting amide products compared to linker-extended analogs [2].

Fragment-Based Drug Discovery (FBDD) Core Scaffold

With a molecular weight of 262.33 Da, 2 rotatable bonds, and drug-like computed properties (XLogP3 2.9, TPSA 81.7 Ų, 1 HBD, 5 HBA) [1], CAS 181811-44-9 satisfies fragment-likeness criteria (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3 for strict Rule of Three; borderline on HBA count). The direct N-linked benzothiazole–piperidine connectivity without flexible linkers minimizes entropic penalty, making this scaffold suitable for fragment screening campaigns targeting benzothiazole-recognizing proteins (e.g., PPARδ, as suggested by the broader 2-piperidinyl-benzothiazole chemotype [3]). The carboxylic acid additionally offers a vector for fragment growing or linking.

Coordination Chemistry and Metal-Organic Constructs

The carboxylic acid group enables metal coordination, while the benzothiazole nitrogen and sulfur atoms provide additional Lewis basic sites. The combination of a rigid benzothiazole–piperidine core with a geometrically defined carboxylate ligand creates opportunities for designing metal-organic frameworks (MOFs) or discrete coordination complexes with predictable topology. The 4-position substitution pattern places the carboxylate at the distal end of the piperidine ring, maximizing spatial separation from the benzothiazole heteroatoms—a geometric feature not available from the 3-COOH or 2-COOH regioisomers .

PPARδ Agonist Scaffold Expansion

The 2-(1-piperidinyl)-1,3-benzothiazole scaffold has been validated as a core chemotype for PPARδ agonist discovery through docking-based virtual screening [3]. While the published potent agonists bear additional substituents on the benzothiazole ring and piperidine nitrogen, CAS 181811-44-9 represents the unadorned 4-carboxylic acid analog within this chemotype space. It can serve as a key intermediate for synthesizing novel PPARδ-targeted analogs where the carboxylic acid is retained for target engagement (as seen in other PPAR agonist carboxylic acid pharmacophores) or further derivatized to esters, amides, or heterocycles.

Quote Request

Request a Quote for 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.